Binding Affinity: PF-5190457 Exhibits ~6-Fold Higher Affinity for Human GHSR1a than YIL-781
PF-5190457 demonstrates a binding Kd of 3 nM at the human ghrelin receptor (pKi 8.36), compared to YIL-781, which exhibits a Ki of 17 nM (pKi ~7.77) [1]. This represents an approximately 5.7-fold higher affinity for PF-5190457, measured under equilibrium conditions (4 h incubation) [1]. The higher binding affinity translates to lower required concentrations for receptor occupancy in in vitro and in vivo studies.
| Evidence Dimension | Ghrelin Receptor Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 3 nM (pKi = 8.36) |
| Comparator Or Baseline | YIL-781: Ki = 17 nM |
| Quantified Difference | 5.7-fold higher affinity (PF-5190457 vs. YIL-781) |
| Conditions | Radioligand binding assay, human GHSR1a, equilibrium (4 h for PF-5190457) |
Why This Matters
Higher binding affinity allows for lower compound usage per experiment and potentially more robust target engagement in assays with limited receptor density.
- [1] Kong J, et al. Br J Pharmacol. 2016 May;173(9):1452-64. View Source
